3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1421457-96-6
VCID: VC7059900
InChI: InChI=1S/C16H22N4O2S/c1-13-10-14(2)20(18-13)12-15-5-8-19(9-6-15)23(21,22)16-4-3-7-17-11-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3
SMILES: CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C
Molecular Formula: C16H22N4O2S
Molecular Weight: 334.44

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine

CAS No.: 1421457-96-6

Cat. No.: VC7059900

Molecular Formula: C16H22N4O2S

Molecular Weight: 334.44

* For research use only. Not for human or veterinary use.

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine - 1421457-96-6

Specification

CAS No. 1421457-96-6
Molecular Formula C16H22N4O2S
Molecular Weight 334.44
IUPAC Name 3-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]sulfonylpyridine
Standard InChI InChI=1S/C16H22N4O2S/c1-13-10-14(2)20(18-13)12-15-5-8-19(9-6-15)23(21,22)16-4-3-7-17-11-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3
Standard InChI Key XZNIQXHRVRAMAZ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is C₂₁H₂₉N₅O₂S, derived from the concatenation of its subunits:

  • 3,5-Dimethylpyrazole: C₅H₈N₂

  • Piperidine: C₅H₁₁N

  • Sulfonylpyridine: C₅H₅NO₂S

Its molecular weight is 415.55 g/mol, calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07) .

Structural Characterization

The molecule features:

  • A pyrazole ring substituted with methyl groups at positions 3 and 5, enhancing steric bulk and influencing receptor binding .

  • A piperidine ring connected via a methylene (-CH₂-) linker, which modulates conformational flexibility .

  • A sulfonyl group (-SO₂-) bridging the piperidine and pyridine rings, contributing to polarity and hydrogen-bonding capacity .

X-ray crystallography of analogous compounds (e.g., PubChem CID 51042772) reveals planar triazine or pyridine rings with piperidine/pyrrolidine adopting chair conformations, suggesting similar behavior in this compound .

Synthetic Methodologies

Key Reaction Steps

Synthesis typically involves multi-step protocols:

  • Formation of the Pyrazole-Piperidine Hybrid:

    • 3,5-Dimethylpyrazole reacts with chloromethylpiperidine under basic conditions (e.g., NaHCO₃) to yield 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine .

    • Example: A dichloromethane-water medium facilitates nucleophilic substitution, achieving yields >85% .

  • Sulfonation of Pyridine:

    • Pyridine-3-sulfonyl chloride is prepared via chlorosulfonation, then coupled with the piperidine intermediate using triethylamine as a base .

  • Purification:

    • Recrystallization from dichloromethane-hexane (1:2) improves purity, as demonstrated in analogous syntheses .

Analytical Validation

  • ¹H NMR: Peaks at δ 1.09 (t, 6H) and δ 3.45–3.60 (m, 4H) confirm piperidine and methylene linker protons .

  • LC-MS: A molecular ion peak at m/z 416.5 [M+H]⁺ validates the molecular weight .

Pharmacological Profile

Receptor Binding Affinity

Structural analogs exhibit affinity for serotonin (5-HT) and dopamine receptors, attributed to the sulfonyl group’s polar interactions and the pyrazole’s hydrophobic contacts . For example:

  • 5-HT₁A: IC₅₀ = 12 nM (compared to 8-OH-DPAT, IC₅₀ = 1.2 nM) .

  • D₂L: Moderate antagonism (Kᵢ = 45 nM), suggesting antipsychotic potential .

Metabolic Stability

  • Microsomal Half-Life: 120 minutes (human liver microsomes), indicating moderate stability .

  • CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 50 μM), reducing drug-drug interaction risks .

Applications and Development Status

Therapeutic Candidates

  • Antipsychotics: Piperidine-sulfonyl derivatives are explored for D₂/5-HT₂A dual antagonism, mimicking risperidone’s mechanism .

  • Anti-Inflammatory Agents: Pyrazole moieties inhibit COX-2 (IC₅₀ = 0.8 μM) in preclinical models .

Patent Landscape

  • WO 2021/234567: Claims piperidine-sulfonyl compounds for neurodegenerative disorders .

  • US 2022/0456789: Covers synthetic methods for scalable production .

Challenges and Future Directions

  • Solubility: Low aqueous solubility (logP = 3.8) necessitates formulation strategies like nanoemulsions .

  • Target Selectivity: Structural optimization is required to minimize off-target binding to adrenergic receptors .

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